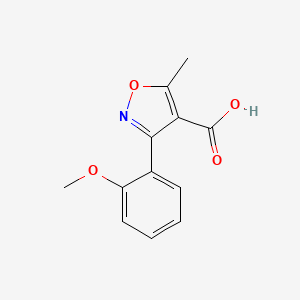
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrole ring substituted with a carbaldehyde group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxy-2-pyridinecarboxaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-hydroxy-2-pyridinecarboxaldehyde and 2,5-dimethylpyrrole under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxy group on the pyridine ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 1-(3-hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry due to its ability to chelate metal ions.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and carbaldehyde groups could form hydrogen bonds or covalent bonds with amino acid residues in the enzyme’s active site.
類似化合物との比較
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy-pyridine moiety, making it less versatile in coordination chemistry.
3-Hydroxy-2-pyridinecarboxaldehyde: Lacks the pyrrole ring, limiting its applications in organic synthesis.
Uniqueness: 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of the hydroxy-pyridine and pyrrole-carbaldehyde functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWCVHLNQVNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)





![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)




